Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate
Overview
Description
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate is an organic compound with the molecular formula C12H16O8. It is a tetramethyl ester derivative of 1,2,3,4-cyclobutanetetracarboxylic acid. This compound is known for its unique structural features, which include a cyclobutane ring substituted with four ester groups. It is used in various scientific research applications due to its interesting chemical properties.
Mechanism of Action
Target of Action
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate is a complex organic compound with the empirical formula C12H16O8 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound is formed from a mixture of maleic anhydride and hexamethylbenzene when exposed to ultraviolet irradiation . .
Biochemical Pathways
It is known that the compound is involved in the formation of a mixture of maleic anhydride and hexamethylbenzene
Action Environment
It is known that the compound is formed when exposed to ultraviolet irradiation , suggesting that light exposure may play a role in its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate can be synthesized through the reaction of maleic anhydride and hexamethylbenzene under ultraviolet irradiation . The reaction conditions typically involve the use of a solvent such as chloroform, DMSO, or ethyl acetate, and the reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and more efficient purification techniques to obtain high yields and purity. The use of continuous flow reactors and advanced separation methods such as crystallization and distillation are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Various substituted esters from nucleophilic substitution.
Scientific Research Applications
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Cyclobutanetetracarboxylic acid: The parent acid of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate.
Tetramethyl cyclobutane-1,2,3,4-tetracarboxylate: Another ester derivative with similar properties.
Uniqueness
This compound is unique due to its tetramethyl ester groups, which provide distinct chemical reactivity and solubility properties compared to its parent acid and other derivatives
Biological Activity
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate (TMCB) is an organic compound characterized by its unique cyclic structure and the presence of four esterified carboxylate groups. While TMCB itself does not exhibit a specific biological mechanism of action, it has garnered attention for its potential as a precursor in the synthesis of more complex molecules with targeted biological activities. This article explores the biological activity of TMCB, its applications in research and medicine, and relevant case studies.
- Molecular Formula : CHO
- Molecular Weight : 288.25 g/mol
- Melting Point : 145.0 to 149.0 °C
- Solubility : Slightly soluble in chloroform and DMSO; ethyl acetate .
The biological activity of TMCB is primarily linked to its structural properties:
- Ester Hydrolysis : The ester groups in TMCB can undergo hydrolysis to release corresponding carboxylic acids, which may participate in further biochemical reactions.
- Structural Rigidity : The cyclobutane ring provides a rigid scaffold that enhances the compound's potential interactions with various biological targets.
Applications in Research and Medicine
TMCB is being investigated for several applications:
- Drug Development : Research is ongoing to explore TMCB's potential therapeutic applications, including its use in drug delivery systems due to its unique structural properties.
- Polymer Production : The compound is utilized in the production of polymers and resins owing to its stability and reactivity.
- Synthesis Precursor : TMCB serves as a building block for synthesizing more complex organic compounds with specific biological activities.
Case Study 1: Synthesis and Characterization
A study demonstrated the scalable synthesis of various derivatives from TMCB, highlighting its versatility as a precursor for creating compounds with enhanced biological activities. The derivatives exhibited different reactivities based on modifications to the ester groups .
Case Study 2: Interaction with Biomolecules
In vitro studies have shown that derivatives of TMCB can interact with specific biomolecules, suggesting potential roles in modulating biological pathways. These interactions warrant further investigation to elucidate their mechanisms and therapeutic potentials.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Notable Biological Activity |
---|---|---|
Dimethyl Fumarate | Two carboxyl groups; simpler structure | Known for anti-inflammatory properties |
Cyclobutane-1,2,3-tricarboxylic Acid | Three carboxylic groups | Less complex; limited biological activity |
Tetramethyl Cyclobutane-1,2,3,4-tetracarboxylate | Similar structure; additional methyl groups | Potential precursor for bioactive compounds |
TMCB stands out due to its four esterified carboxylic acid groups on a cyclobutane framework, offering unique reactivity compared to simpler analogs .
Properties
IUPAC Name |
tetramethyl cyclobutane-1,2,3,4-tetracarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O8/c1-17-9(13)5-6(10(14)18-2)8(12(16)20-4)7(5)11(15)19-3/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMOMNBIDWYNOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C1C(=O)OC)C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80908252 | |
Record name | Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80908252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1032-95-7, 3999-67-5 | |
Record name | NSC122966 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122966 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC103000 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103000 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80908252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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